(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride
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Overview
Description
(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride typically involves the reaction of 2,2,2-trifluoroacetyl chloride with piperidine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones.
Scientific Research Applications
(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride has several scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Biological Studies: The compound is employed in biochemical assays and studies to investigate its effects on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone: This compound shares the trifluoromethyl and piperidine moieties but lacks the ethanimidoyl chloride group.
2,2,2-Trifluoro-N-phenylacetimidoyl chloride: Similar in structure but with a phenyl group instead of the piperidine ring.
Uniqueness
(E)-2,2,2-trifluoro-N-[1-(trifluoroacetyl)piperidin-4-yl]ethanecarbonimidoyl chloride is unique due to the presence of both trifluoromethyl groups and the piperidine ring, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]ethanimidoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF6N2O/c10-6(8(11,12)13)17-5-1-3-18(4-2-5)7(19)9(14,15)16/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEWCFXOCMNLQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=C(C(F)(F)F)Cl)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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